molecular formula C23H22N6O4S B11426055 2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B11426055
M. Wt: 478.5 g/mol
InChI Key: ZQANTXXTIVQCDX-UHFFFAOYSA-N
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Description

2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxyphenyl group, a triazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the methoxyphenyl and nitrophenyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines.

Scientific Research Applications

2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-(4-METHOXYPHENYL)-5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-NITROPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its triazole ring and nitrophenyl group, in particular, contribute to its versatility in various applications.

Properties

Molecular Formula

C23H22N6O4S

Molecular Weight

478.5 g/mol

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C23H22N6O4S/c1-27-13-3-4-19(27)14-21-25-26-23(28(21)17-9-11-20(33-2)12-10-17)34-15-22(30)24-16-5-7-18(8-6-16)29(31)32/h3-13H,14-15H2,1-2H3,(H,24,30)

InChI Key

ZQANTXXTIVQCDX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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